molecular formula C18H27N3O3 B14787085 benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate

benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate

Cat. No.: B14787085
M. Wt: 333.4 g/mol
InChI Key: RZYHMOHKUHSHAD-UHFFFAOYSA-N
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Description

Benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a benzyl group, a cyclohexyl ring, and an aminopropanoyl group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate typically involves multiple steps. One common method involves the reaction of benzyl chloroformate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate stands out due to its complex structure, which provides unique reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate

InChI

InChI=1S/C18H27N3O3/c1-13(19)17(22)21(2)16-11-7-6-10-15(16)20-18(23)24-12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,6-7,10-12,19H2,1-2H3,(H,20,23)

InChI Key

RZYHMOHKUHSHAD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C1CCCCC1NC(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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